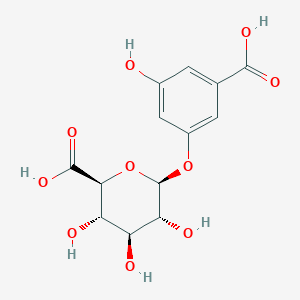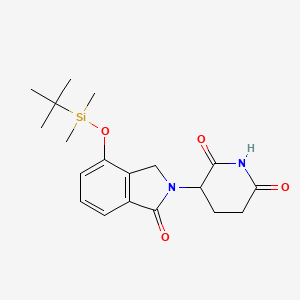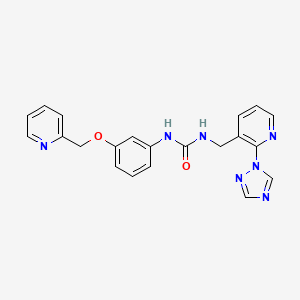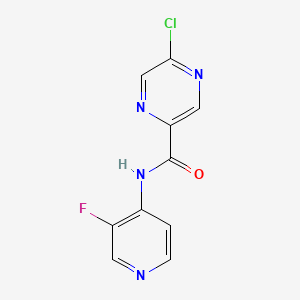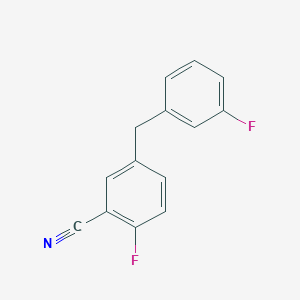
2-Fluoro-5-(3-fluorobenzyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(3-fluorobenzyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a fluorine atom at the 2nd position and a 3-fluorobenzyl group at the 5th position on the benzonitrile ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluorobenzyl)benzonitrile typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(3-fluorobenzyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Benzoic acids or aldehydes.
Reduction: Benzylamines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(3-fluorobenzyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(3-fluorobenzyl)benzonitrile depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability.
Material Science: The compound’s unique electronic properties contribute to its functionality in materials like liquid crystals.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-(3-fluorobenzyl)benzonitrile can be compared with other fluorinated benzonitriles:
2-Fluoro-5-formylbenzonitrile: Similar structure but with a formyl group instead of a benzyl group.
2-Fluoro-5-nitrobenzonitrile: Contains a nitro group, making it more reactive in nucleophilic substitution reactions.
3-Fluoro-4-cyanobenzyl bromide: Similar in structure but with a bromide group, used in different synthetic applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Eigenschaften
Molekularformel |
C14H9F2N |
|---|---|
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
2-fluoro-5-[(3-fluorophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9F2N/c15-13-3-1-2-10(8-13)6-11-4-5-14(16)12(7-11)9-17/h1-5,7-8H,6H2 |
InChI-Schlüssel |
UIVYDMXDVKIERR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CC2=CC(=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



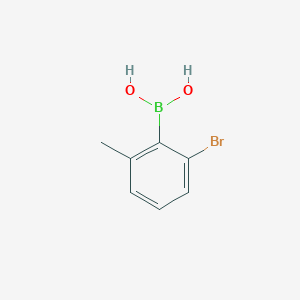
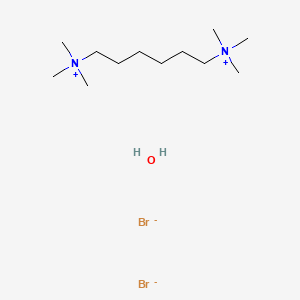
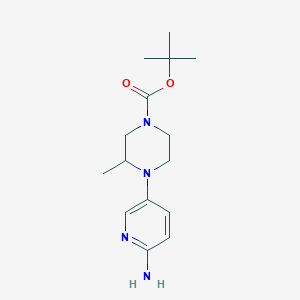
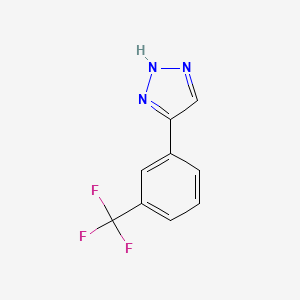
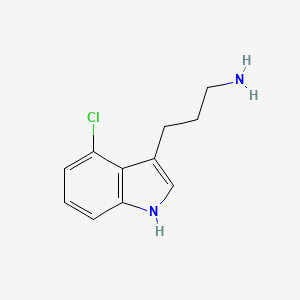

![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)
